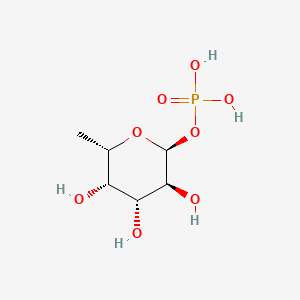![molecular formula C7H11Na2O10P B13850336 disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a phosphoryl group, making it highly reactive and versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups and the phosphoryl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphoryl groups enable it to form hydrogen bonds and coordinate with metal ions, affecting enzyme activities and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate can be compared with other similar compounds, such as:
Disodium phosphate: Similar in containing a phosphoryl group but lacks the complex oxane ring structure.
Sodium gluconate: Contains multiple hydroxyl groups but does not have a phosphoryl group.
Disodium adenosine triphosphate (ATP): Contains both hydroxyl and phosphoryl groups but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H11Na2O10P |
|---|---|
Poids moléculaire |
332.11 g/mol |
Nom IUPAC |
disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate |
InChI |
InChI=1S/C7H13O10P.2Na/c8-3-1-7(12,6(10)11)17-4(5(3)9)2-16-18(13,14)15;;/h3-5,8-9,12H,1-2H2,(H,10,11)(H2,13,14,15);;/q;2*+1/p-2/t3-,4-,5+,7?;;/m1../s1 |
Clé InChI |
HMVFXGRQDBAKQX-INIURBLLSA-L |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1C(C(C(OC1(C(=O)[O-])O)COP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



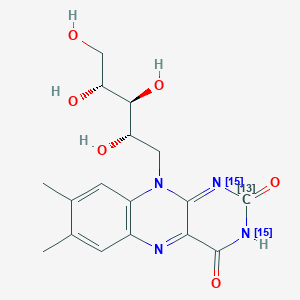

![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
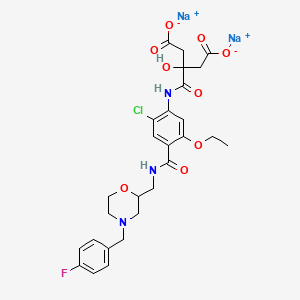
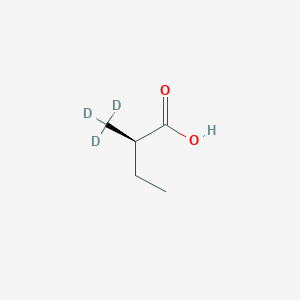
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
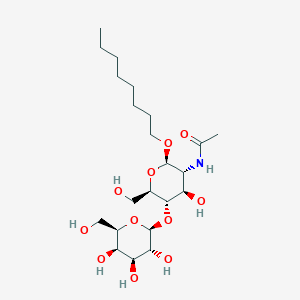
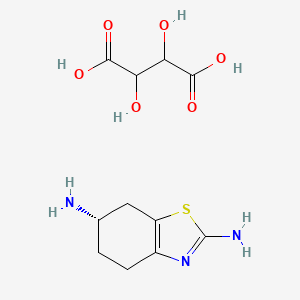



![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
